molecular formula C15H12ClFO B1327660 2'-Chloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-52-0

2'-Chloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327660
CAS No.: 898768-52-0
M. Wt: 262.7 g/mol
InChI Key: HTWDPAVJICAZJP-UHFFFAOYSA-N
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Description

2’-Chloro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H12ClFO. It is a derivative of propiophenone, characterized by the presence of a chloro group at the 2’ position and a fluoro group at the 4 position of the phenyl ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process uses 2-chlorobenzoyl chloride and 4-fluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-3-(4-fluorophenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(4-fluorophenyl)propiophenone involves its interaction with various molecular targets. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Chloro-3-(4-chlorophenyl)propiophenone
  • 2’-Chloro-3-(4-bromophenyl)propiophenone
  • 2’-Chloro-3-(4-methylphenyl)propiophenone

Uniqueness

2’-Chloro-3-(4-fluorophenyl)propiophenone is unique due to the presence of both chloro and fluoro groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWDPAVJICAZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644587
Record name 1-(2-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-52-0
Record name 1-(2-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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